molecular formula C12H13N3O3 B2367053 2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid CAS No. 1897015-93-8

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid

Cat. No. B2367053
CAS RN: 1897015-93-8
M. Wt: 247.254
InChI Key: WKHJLXLYVYTHGS-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid, also known as PBOX-15, is a chemical compound that has gained interest in the scientific community due to its potential applications in cancer therapy.

Scientific Research Applications

Biological Estimation as α1-AR Antagonists

Jia Li et al. (2008) designed and synthesized derivatives of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine, which were evaluated for their α1-AR antagonistic activities. This research contributes to understanding the biological applications of benzoxazole derivatives in the context of receptor antagonism (Jia Li, L. Xia, Binglu Wu, Tao Wang, Zhenzhou Jiang, 2008).

Antimicrobial Activity

Özlem Temiz‐Arpacı et al. (2005) synthesized a series of benzoxazole derivatives, including 2-piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid, demonstrating broad-spectrum antimicrobial activity, particularly against Candida species (Özlem Temiz‐Arpacı, A. Özdemir, I. Yalcin, I. Yildiz, E. Akı-Şener, N. Altanlar, 2005).

Synthesis and Antimicrobial Application

N. Patel et al. (2011) studied the synthesis of new pyridine derivatives, including 2-piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid, and evaluated their antimicrobial activities. These compounds showed variable and modest activity against bacteria and fungi (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Efficient One-Pot Synthesis

K. Dileep and M. Murty (2017) developed a synthetic protocol for a one-pot three-component reaction, facilitating the synthesis of 2-piperazin-1-yl-1,3-benzoxazole derivatives under aqueous conditions. This methodology provides a streamlined approach for synthesizing these compounds (K. Dileep, M. Murty, 2017).

Anti-Tuberculosis and Anticancer Applications

Rajendra Tangallapally et al. (2006) conducted research on the synthesis of analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, including benzoxazole derivatives, for anti-tuberculosis applications. These compounds showed improved bioavailability and strong activity against tuberculosis (Rajendra Tangallapally, Robin E. B. Lee, A. Lenaerts, Richard E. Lee, 2006).

properties

IUPAC Name

2-piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11(17)8-1-2-10-9(7-8)14-12(18-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHJLXLYVYTHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid

CAS RN

1897015-93-8
Record name 2-(piperazin-1-yl)-1,3-benzoxazole-5-carboxylic acid
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